molecular formula C22H23BrCl2N4O3 B298396 N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide

Katalognummer B298396
Molekulargewicht: 542.2 g/mol
InChI-Schlüssel: ILZSASLJLHSLCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide, also known as BMT-046, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BMT-046 has been shown to have a high affinity for sigma-1 receptors and has demonstrated promising results in preclinical studies.

Wirkmechanismus

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has a high affinity for sigma-1 receptors, which are located in the central nervous system. Sigma-1 receptors are involved in several cellular processes, including calcium signaling, protein folding, and cell survival. N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to modulate the activity of sigma-1 receptors, leading to its neuroprotective effects and potential therapeutic applications.
Biochemical and Physiological Effects:
N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to decrease the expression of pro-inflammatory cytokines, which are involved in the immune response and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide in lab experiments is its high affinity for sigma-1 receptors, which allows for targeted modulation of these receptors. Additionally, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has demonstrated neuroprotective effects and potential therapeutic applications, making it a promising compound for further research. One limitation of using N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide in lab experiments is the complexity of its synthesis, which may limit its availability and increase its cost.

Zukünftige Richtungen

There are several future directions for research involving N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide may have potential applications in treating other psychiatric disorders, such as schizophrenia and bipolar disorder. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide.

Synthesemethoden

The synthesis of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide involves a multi-step process that includes the reaction of 4-bromo-3-methylbenzoic acid with 2,4-dichlorobenzoyl chloride to form an intermediate product. This intermediate product is then reacted with 1-(2-aminoethyl)piperazine to form the final product, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide.

Wissenschaftliche Forschungsanwendungen

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects and has demonstrated efficacy in treating neuropathic pain, depression, and anxiety in animal models. Additionally, N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been studied for its potential use in treating drug addiction and withdrawal symptoms.

Eigenschaften

Produktname

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide

Molekularformel

C22H23BrCl2N4O3

Molekulargewicht

542.2 g/mol

IUPAC-Name

N//'-(4-bromo-3-methylphenyl)-N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C22H23BrCl2N4O3/c1-14-12-16(3-5-18(14)23)27-21(31)20(30)26-6-7-28-8-10-29(11-9-28)22(32)17-4-2-15(24)13-19(17)25/h2-5,12-13H,6-11H2,1H3,(H,26,30)(H,27,31)

InChI-Schlüssel

ILZSASLJLHSLCO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)Br

Kanonische SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.